2-(Methyl(pyrimidin-2-yl)amino)ethanol
Description
Properties
CAS No. |
122320-79-0 |
|---|---|
Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-[methyl(pyrimidin-2-yl)amino]ethanol |
InChI |
InChI=1S/C7H11N3O/c1-10(5-6-11)7-8-3-2-4-9-7/h2-4,11H,5-6H2,1H3 |
InChI Key |
UUTYBKYADBUNKX-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C1=NC=CC=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(pyrimidin-2-yl)amino)ethanol typically involves the reaction of ethanol with 2-methyl-2-pyrimidinylamine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Methyl(pyrimidin-2-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ethanol group into an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrimidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Synthesis of Pharmaceuticals
One of the primary applications of 2-(Methyl(pyrimidin-2-yl)amino)ethanol is as an intermediate in the synthesis of pharmaceutical compounds. Notably, it plays a crucial role in the synthesis of Rosiglitazone , a thiazolidinedione used for treating type 2 diabetes. The compound acts as a key intermediate that undergoes several transformations involving reactions with other reagents, such as t-butyl acetoacetate, facilitated by Lewis acid catalysts.
1.2 Anticancer Activity
Research indicates that 2-(Methyl(pyrimidin-2-yl)amino)ethanol exhibits promising biological activity relevant to cancer therapy. Docking studies have shown its potential interactions with various enzymes and proteins involved in cancer pathways, such as BRAF kinase and DNA gyrase . These interactions suggest that this compound could serve as a lead compound for developing new anticancer drugs.
2.1 Interaction Studies
The compound's ability to form hydrogen bonds and π–π stacking interactions enhances its binding efficacy to biological targets. Studies have focused on its binding affinity with various biomolecules, revealing significant interactions that may lead to therapeutic applications in oncology.
2.2 Antimicrobial Properties
Preliminary evaluations have indicated that derivatives of 2-(Methyl(pyrimidin-2-yl)amino)ethanol may possess antimicrobial properties. Compounds derived from similar structures have been tested against various bacterial strains, showing moderate activity against pathogens like Staphylococcus aureus and Escherichia coli . This suggests that further exploration of this compound could yield effective antimicrobial agents.
Case Studies and Research Findings
Several studies highlight the versatility and potential of 2-(Methyl(pyrimidin-2-yl)amino)ethanol in drug development:
- Case Study on Rosiglitazone Synthesis : A detailed study outlined the multi-step synthesis process using this compound as a key intermediate, emphasizing its role in enhancing the efficiency of drug production.
- Biological Assays : Various derivatives were synthesized and screened for biological activity, revealing their potential as new therapeutic agents against cancer and bacterial infections .
Mechanism of Action
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Physicochemical and Pharmacokinetic Profiles
- Solubility: The pyrimidine ring’s polarity enhances water solubility compared to quinoline derivatives but reduces it relative to non-aromatic analogs like 2-((2-methoxyethyl)(methyl)amino)ethanol .
- Lipophilicity (logP): Estimated logP for the target compound is 0.9–1.2 (pyrimidine’s polarity offsets ethanolamine’s hydrophilicity), whereas the quinoline analog’s CF₃ group increases logP to 2.5–3.0 .
Key Advantages and Limitations
- Advantages: Pyrimidine’s dual nitrogen atoms improve binding to biological targets (e.g., enzymes, DNA). Ethanol backbone enhances solubility for in vivo applications.
- Limitations: Limited synthetic yield data in existing literature. Potential metabolic instability due to the ethanolamine moiety’s susceptibility to oxidation.
Q & A
Q. What computational tools predict interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
